molecular formula C17H19ClN4OS B11567163 1-(3-chlorophenyl)-6-cyclopentyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(3-chlorophenyl)-6-cyclopentyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11567163
M. Wt: 362.9 g/mol
InChI Key: PWEJPCKNKOQACK-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-6-CYCLOPENTYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of diazino[4,5-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopentyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROPHENYL)-6-CYCLOPENTYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate. This intermediate is then reacted with thiourea and a suitable catalyst under reflux conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-CHLOROPHENYL)-6-CYCLOPENTYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to modify the chlorophenyl group or the diazino ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the diazino ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the chlorophenyl group or modified diazino ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-CHLOROPHENYL)-6-CYCLOPENTYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-6-CYCLOPENTYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Pyrido[2,3-d]pyrimidine: Known for its pharmacological properties and used in medicinal chemistry.

    Triazolo[4,3-a]pyrimidine: Exhibits diverse biological activities and is used in drug discovery.

Uniqueness: 1-(3-CHLOROPHENYL)-6-CYCLOPENTYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE stands out due to its unique combination of a chlorophenyl group, a cyclopentyl group, and a sulfanylidene moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19ClN4OS

Molecular Weight

362.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-6-cyclopentyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C17H19ClN4OS/c18-11-4-3-7-13(8-11)22-15-14(16(23)20-17(22)24)9-21(10-19-15)12-5-1-2-6-12/h3-4,7-8,12,19H,1-2,5-6,9-10H2,(H,20,23,24)

InChI Key

PWEJPCKNKOQACK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC3=C(NC2)N(C(=S)NC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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